molecular formula C11H19N5O2 B1200166 Cyclo-(L-arginine-L-proline) inhibitor

Cyclo-(L-arginine-L-proline) inhibitor

Cat. No.: B1200166
M. Wt: 253.30 g/mol
InChI Key: ZRJHYOXNWCMGMW-YUMQZZPRSA-N
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Description

CI-4 is an organonitrogen compound and an organooxygen compound. It is functionally related to an alpha-amino acid.
Cyclo-(L-arginine-L-proline) inhibitor is a natural product found in Streptomyces nigra, Pseudomonas, and Axinella vaceleti with data available.

Properties

Molecular Formula

C11H19N5O2

Molecular Weight

253.30 g/mol

IUPAC Name

2-[3-[(3S,8aS)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]propyl]guanidine

InChI

InChI=1S/C11H19N5O2/c12-11(13)14-5-1-3-7-10(18)16-6-2-4-8(16)9(17)15-7/h7-8H,1-6H2,(H,15,17)(H4,12,13,14)/t7-,8-/m0/s1

InChI Key

ZRJHYOXNWCMGMW-YUMQZZPRSA-N

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CCCN=C(N)N

SMILES

C1CC2C(=O)NC(C(=O)N2C1)CCCN=C(N)N

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)CCCN=C(N)N

Synonyms

CI 4
CI-4
cyclo(Arg-Pro)
cyclo(arginyl-prolyl)
cyclo(L-Arg-D-Pro)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo-(L-arginine-L-proline) inhibitor
Reactant of Route 2
Cyclo-(L-arginine-L-proline) inhibitor
Reactant of Route 3
Cyclo-(L-arginine-L-proline) inhibitor
Reactant of Route 4
Cyclo-(L-arginine-L-proline) inhibitor
Reactant of Route 5
Cyclo-(L-arginine-L-proline) inhibitor
Reactant of Route 6
Cyclo-(L-arginine-L-proline) inhibitor

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